N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that features a unique combination of indoline, cyclopentanecarbonyl, and methylsulfonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the indoline core. The cyclopentanecarbonyl group is introduced through a Friedel-Crafts acylation reaction, while the methylsulfonyl phenyl group is attached via a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved might include signal transduction pathways or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide: shares structural similarities with other indoline derivatives and sulfonyl-containing compounds.
Indoline derivatives: Known for their diverse biological activities.
Sulfonyl-containing compounds: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-31(29,30)21-11-6-17(7-12-21)8-13-23(27)25-20-10-9-18-14-15-26(22(18)16-20)24(28)19-4-2-3-5-19/h6-7,9-12,16,19H,2-5,8,13-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXYDLDYCXAAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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